3,5-Dimethyl-4-fluorothiophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3,5-dimethylbenzenethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FS/c1-5-3-7(10)4-6(2)8(5)9/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTXFUXEFFNJHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Reactivity of 3,5 Dimethyl 4 Fluorothiophenol
Investigation of Thiol-Group Reactivity
The thiol (-SH) group is the primary site of reactivity in 3,5-dimethyl-4-fluorothiophenol, participating in a variety of reactions, including oxidations, nucleophilic additions, and radical processes.
Aerobic Oxidative Coupling to Form Disulfides
Thiols are well-known to undergo oxidation to form disulfides, and this reactivity is a cornerstone of their chemistry. The aerobic oxidative coupling of this compound to its corresponding disulfide, bis(4-fluoro-3,5-dimethylphenyl) disulfide, is a characteristic reaction. While specific studies on the aerobic coupling of this particular compound are not prevalent, the general mechanism for thiol oxidation is well-established. This process can be facilitated by various catalysts and conditions. For instance, methods for producing diaryl disulfides can involve reacting a benzene (B151609) derivative with a sulfur halide. google.com A general representation of the oxidative coupling is shown below:
Reaction Scheme:
2 R-SH + [O] → R-S-S-R + H₂O (where R = 4-fluoro-3,5-dimethylphenyl)
The reaction proceeds through the formation of a thiyl radical intermediate, which then dimerizes to form the disulfide bond. The presence of oxygen facilitates the oxidation process. The synthesis of unsymmetrical disulfides can also be achieved by first converting a thiol to a sulfenyl chloride, which then reacts with another thiol. mdpi.com
Illustrative Reaction Conditions for Disulfide Formation:
| Catalyst/Reagent | Solvent | Conditions | Product |
| Air (O₂) | DMF | Room Temperature | Bis(4-fluoro-3,5-dimethylphenyl) disulfide |
| SO₂Cl₂ then R'SH | CH₂Cl₂ | 0 °C to Room Temperature | Unsymmetrical Disulfide |
Nucleophilic Addition Reactions of the Thiol Moiety to Electrophilic Centers
The thiol group of this compound can act as a potent nucleophile, particularly in its deprotonated thiolate form (Ar-S⁻). This nucleophilicity allows it to readily participate in addition reactions with a variety of electrophilic centers, most notably in Michael-type additions to activated alkynes and alkenes. nih.govacs.org The high nucleophilicity of thiolate anions drives these reactions, often leading to high yields under mild conditions. nih.gov The reactivity of the thiol in these additions is influenced by its acidity. nih.gov
A classic example is the thiol-yne reaction, where the thiolate adds across a carbon-carbon triple bond conjugated to an electron-withdrawing group.
General Reaction Scheme for Thiol-yne Addition:
R-SH + R'-C≡C-EWG → R-S-C(R')=CH-EWG (where R = 4-fluoro-3,5-dimethylphenyl and EWG = Electron-Withdrawing Group)
The reaction is typically base-catalyzed to generate the more nucleophilic thiolate anion. The choice of base and reaction conditions can be tailored to optimize the reaction rate and yield.
Factors Influencing Nucleophilic Addition:
| Factor | Influence on Reactivity |
| Thiol Acidity | More acidic thiols form the thiolate anion more readily, increasing the rate of nucleophilic attack. nih.gov |
| Electrophile Structure | The presence of strong electron-withdrawing groups on the alkyne or alkene enhances its electrophilicity and reactivity. |
| Base Catalyst | A suitable base is crucial for deprotonating the thiol to form the highly reactive thiolate. |
| Solvent | The solvent can influence the solubility of reactants and the stability of intermediates. |
Radical Reaction Pathways Involving Substituted Thiophenoxy Radicals
Thiyl radicals (Ar-S•) are key intermediates in several reaction pathways involving thiols. wikipedia.org These radicals can be generated from this compound through homolytic cleavage of the S-H bond, often initiated by radical initiators like azobisisobutyronitrile (AIBN) or by photolysis. wikipedia.orgnih.gov
Once formed, the 3,5-dimethyl-4-fluorophenoxy radical can participate in various reactions, including the well-known thiol-ene reaction. youtube.com In this process, the thiyl radical adds to an alkene, forming a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to propagate the radical chain and form the final product. youtube.com
Initiation Step (Radical Formation):
R-SH + Initiator → R-S• + Initiator-H
Propagation Steps (Thiol-ene Reaction):
R-S• + R'-CH=CH₂ → R-S-CH(R')-CH₂• R-S-CH(R')-CH₂• + R-SH → R-S-CH(R')-CH₃ + R-S• (where R = 4-fluoro-3,5-dimethylphenyl)
Thiyl radicals can also react with molecular oxygen to form thiylperoxyl radicals (RSOO•), which can lead to further oxidation products. nih.gov
Electronic and Steric Influence of Fluorine and Methyl Substituents on Reaction Pathways
The reactivity of this compound is not solely determined by the thiol group but is significantly modulated by the electronic and steric effects of the fluorine and methyl substituents on the aromatic ring.
Analysis of Electronic Effects on Aromatic Ring Reactivity and Thiol Acidity
The electronic nature of the substituents on the phenyl ring directly impacts the acidity of the thiol group and the electron density of the aromatic system.
Fluorine: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and increases the acidity of the thiol proton by stabilizing the resulting thiolate anion.
Methyl Groups: The two methyl groups at the 3 and 5 positions are electron-donating through an inductive effect (+I) and hyperconjugation. This electron donation increases the electron density on the aromatic ring, which would typically decrease the acidity of the thiol.
The net electronic effect on the thiol acidity is a balance between the opposing influences of the fluorine and methyl groups. The delocalized electronic structure of the thiol sulfur in aromatic thiols plays a significant role in their reactivity. nih.gov
Predicted Electronic Effects on Thiol Acidity:
| Substituent | Position | Electronic Effect | Impact on Thiol Acidity |
| Fluorine | 4 | -I (Inductive) | Increases acidity |
| Methyl | 3, 5 | +I (Inductive), Hyperconjugation | Decreases acidity |
Examination of Steric Hindrance in Mechanistic Pathways
The two methyl groups at the ortho positions relative to the thiol group introduce significant steric hindrance. This "ortho effect" can influence reaction rates and regioselectivity by impeding the approach of reactants to the sulfur atom and the adjacent ring positions. stackexchange.comnumberanalytics.com
In reactions involving the thiol group, the bulky methyl groups can sterically shield the sulfur atom, potentially slowing down reactions with large reagents. However, this steric hindrance can also be beneficial in certain cases by preventing unwanted side reactions. For electrophilic aromatic substitution reactions on the ring, the ortho-directing influence of the thiol group would be sterically hindered by the adjacent methyl groups, making substitution at the available ortho positions (2 and 6) less favorable. masterorganicchemistry.com
Impact of Steric Hindrance:
| Reaction Type | Potential Effect of Steric Hindrance |
| Reactions at the Thiol Group | May decrease reaction rates with bulky reagents. |
| Electrophilic Aromatic Substitution | Hinders substitution at the positions ortho to the thiol group. masterorganicchemistry.com |
| Coupling Reactions | Can influence the efficiency by hindering the approach of reactants. numberanalytics.com |
Catalytic Transformations Involving this compound
The unique electronic and steric properties of this compound make it an interesting, though not yet extensively studied, participant in advanced catalytic systems. Its reactivity can be inferred from studies on similarly substituted thiophenols.
In the context of photon upconversion via triplet-triplet annihilation (TTA-UC), a process that converts lower-energy photons to higher-energy ones, thiophenols can play a role, although they are not the primary components. umb.edunih.gov TTA-UC systems typically consist of a sensitizer (B1316253) and an annihilator. acs.org While aromatic compounds like substituted anthracenes are common annihilators, thiols can sometimes act as quenchers or influence the triplet state of other molecules. bohrium.comresearchgate.net The efficiency of TTA-UC is highly dependent on the triplet energies of the participating molecules. The substitution on an aromatic ring can modulate these energy levels. For this compound, the methyl and fluoro substituents would be expected to alter the triplet energy of the molecule compared to unsubstituted thiophenol, thereby affecting its potential interactions within a TTA-UC system.
Table 1: Expected Substituent Effects on the Properties of this compound in Photoredox Catalysis and Photon Upconversion
| Property | Effect of 3,5-Dimethyl Groups (Electron-Donating) | Effect of 4-Fluoro Group (Electron-Withdrawing) | Combined Expected Effect on this compound |
| Oxidation Potential | Lowered | Increased | Balanced, likely slightly lowered due to the two methyl groups |
| Triplet State Energy | Likely lowered | Likely raised | Specific energy level is a balance of these effects |
| Radical Stability | Increased | Decreased | The net effect on the stability of the corresponding thiyl radical is complex |
The oxidation of thiophenols to disulfides is a fundamental transformation in organic chemistry. Recent studies have explored the use of polyether amines as efficient and recyclable catalysts for the aerobic oxidation of thiophenols. mdpi.com The general mechanism for this base-catalyzed oxidation involves the deprotonation of the thiophenol by the amine to form a more reactive thiolate anion (R-S⁻). This anion is then oxidized by molecular oxygen to a thiyl radical (R-S•), and subsequent dimerization of two thiyl radicals yields the disulfide product (R-S-S-R). mdpi.com
This catalytic system has been shown to be effective for a wide range of substituted thiophenols, tolerating both electron-donating and electron-withdrawing groups, and achieving high yields. mdpi.com For this compound, the methyl groups would slightly increase the acidity of the thiol proton through hyperconjugation, while the fluorine atom would have a more significant acidifying effect due to its inductive electron-withdrawing nature. This would facilitate the initial deprotonation step by the polyether amine catalyst. While sterically hindered thiols can sometimes react more slowly in oxidation reactions, the substitution pattern of this compound is not expected to present significant steric hindrance to the catalytic process. organic-chemistry.org
Table 2: Proposed Mechanistic Steps in the Polyether Amine Catalyzed Oxidation of this compound
| Step | Reactants | Products | Description |
| 1. Deprotonation | This compound + Polyether Amine | 3,5-Dimethyl-4-fluorothiophenolate + Protonated Polyether Amine | The amine catalyst acts as a base to remove the acidic proton from the thiol. |
| 2. Oxidation | 3,5-Dimethyl-4-fluorothiophenolate + O₂ | 3,5-Dimethyl-4-fluorothiyl radical + O₂⁻ | The thiolate is oxidized by atmospheric oxygen to a radical species. |
| 3. Dimerization | 2 x 3,5-Dimethyl-4-fluorothiyl radical | Bis(3,5-dimethyl-4-fluorophenyl) disulfide | Two thiyl radicals combine to form the final disulfide product. |
This table outlines the generally accepted mechanism for the base-catalyzed oxidation of thiophenols and applies it to the specific substrate.
Advanced Spectroscopic Analysis and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for determining the structure of organic molecules in solution. For 3,5-Dimethyl-4-fluorothiophenol, ¹H, ¹³C, and ¹⁹F NMR spectra collectively provide a complete picture of the atomic arrangement and electronic interactions within the molecule.
The ¹H NMR spectrum of this compound is anticipated to show distinct signals corresponding to each type of proton in the molecule. The aromatic region would feature a singlet for the two equivalent aromatic protons (H-2 and H-6). The two methyl groups at positions 3 and 5 are also chemically equivalent and would produce a single, more intense singlet. The thiol proton (-SH) typically appears as a broad singlet at a lower chemical shift. The integration of these signals would correspond to a 2:6:1 ratio, confirming the proton count for each environment. The spectrum of the analogous compound 3,5-Dimethylphenol shows aromatic protons at approximately 6.6 ppm and methyl protons at 2.2 ppm. chemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C2-H, C6-H) | ~6.8 - 7.2 | Singlet (s) | 2H |
| Methyl (2 x -CH₃) | ~2.2 - 2.4 | Singlet (s) | 6H |
The ¹³C NMR spectrum provides a detailed map of the carbon framework. Due to the molecule's symmetry, only five distinct carbon signals are expected: one for the two equivalent methyl groups, one for the thiol-bearing carbon (C-1), one for the fluorine-bearing carbon (C-4), one for the two equivalent methyl-bearing carbons (C-3, C-5), and one for the two equivalent proton-bearing carbons (C-2, C-6). A key feature is the coupling between the fluorine atom and the carbon atoms. The carbon directly bonded to fluorine (C-4) will appear as a doublet with a large coupling constant (¹JC-F), while adjacent carbons (C-3, C-5) will exhibit smaller two-bond couplings (²JC-F). For comparison, the carbon signals in 3,5-Dimethylphenol appear at 155.5 (C-OH), 139.2 (C-CH₃), 121.3 (CH), and 21.4 (CH₃) ppm. spectrabase.comchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Coupling for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (Hz) |
|---|---|---|---|
| C1 (-S) | ~125 - 130 | Doublet | ³JC-F ≈ 3-5 Hz |
| C2, C6 | ~115 - 120 | Doublet | ³JC-F ≈ 3-5 Hz |
| C3, C5 | ~135 - 140 | Doublet | ²JC-F ≈ 15-25 Hz |
| C4 (-F) | ~155 - 165 | Doublet | ¹JC-F ≈ 240-260 Hz |
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₈H₉FS), the high-resolution mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern would likely involve characteristic losses of functional groups. Common fragmentation pathways for aromatic thiols and halogenated compounds include the loss of a thiol radical (•SH), a methyl radical (•CH₃), or neutral hydrogen fluoride (B91410) (HF). miamioh.edu
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M]⁺ | [C₈H₉FS]⁺ | 156.04 | Molecular Ion |
| [M - SH]⁺ | [C₈H₈F]⁺ | 123.06 | Loss of thiol radical |
| [M - CH₃]⁺ | [C₇H₆FS]⁺ | 141.02 | Loss of methyl radical |
Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis
Vibrational spectroscopy probes the stretching and bending of bonds within a molecule, providing direct information about the functional groups present.
The FTIR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups. upi.edu The S-H stretching vibration is a key indicator for the thiol group and typically appears as a weak band. The C-F bond gives rise to a very strong absorption in the fingerprint region. Aromatic C-H and C=C stretching vibrations confirm the presence of the benzene (B151609) ring, while aliphatic C-H stretches confirm the methyl groups.
Table 4: Predicted FTIR Absorption Frequencies for this compound
| Functional Group | Bond | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|---|
| Thiol | S-H | Stretch | 2550 - 2600 | Weak |
| Aromatic C-H | C-H | Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H | Stretch | 2850 - 3000 | Medium |
| Aromatic Ring | C=C | Stretch | 1450 - 1600 | Medium-Strong |
Raman Spectroscopy for Vibrational Fingerprinting and Surface Studies
Raman spectroscopy is a powerful non-invasive optical technique that provides a unique "vibrational fingerprint" of a molecule by detecting the inelastic scattering of monochromatic light. scitechdaily.comeurekalert.org This fingerprint allows for the identification of specific chemical bonds and functional groups within the molecule. eurekalert.orgnih.gov For this compound, Raman spectroscopy can elucidate the characteristic vibrations of its aromatic ring, C-H, C-F, and particularly the C-S and S-H bonds, which are crucial for its interaction with metal surfaces.
When this compound is adsorbed onto a nanostructured metallic surface, such as gold or silver, the Raman signal can be dramatically enhanced, a phenomenon known as Surface-Enhanced Raman Spectroscopy (SERS). nih.govnih.gov This enhancement allows for the detection of even a single molecule, providing exceptional sensitivity for studying the molecule's behavior at interfaces. nih.gov SERS studies of thiophenol derivatives often reveal shifts in the vibrational frequencies of the C-S stretching mode upon binding to the metal surface, confirming the formation of a thiolate bond. rsc.org Furthermore, the relative intensities and polarization dependence of the Raman bands can provide information about the orientation of the adsorbed molecules.
A representative Raman spectrum of a related compound, 4-fluorobenzenethiol, shows characteristic peaks that can be assigned to specific vibrational modes. researchgate.net For this compound, similar characteristic peaks would be expected, with additional features arising from the methyl groups.
Hypothetical Raman Peak Assignments for this compound:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | ~3050-3100 |
| Methyl C-H stretch | ~2850-2970 |
| Aromatic C=C stretch | ~1580-1600 |
| C-F stretch | ~1200-1250 |
| C-S stretch | ~600-700 |
| S-H stretch (in free molecule) | ~2550-2600 |
This table is illustrative and based on typical vibrational frequencies for the respective functional groups. Actual peak positions may vary.
X-ray Based Spectroscopic Techniques for Surface and Electronic Structure Characterization
X-ray based spectroscopic techniques are indispensable for probing the elemental composition, chemical states, and electronic structure of materials, particularly at surfaces.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.govthermofisher.com In the context of this compound, particularly when formed as a self-assembled monolayer (SAM) on a substrate, XPS is instrumental in confirming the presence of all constituent elements: carbon, fluorine, sulfur, and the substrate material. nih.gov
By analyzing the high-resolution spectra of the core levels (e.g., C 1s, F 1s, S 2p), one can determine the chemical environment of each element. For instance, the binding energy of the S 2p peak can definitively show whether the sulfur is present as a thiol (S-H) or a thiolate (S-metal bond), confirming the covalent attachment of the molecule to a metallic surface. Variations in the C 1s spectrum can distinguish between carbon atoms in the aromatic ring and the methyl groups. The high surface sensitivity of XPS makes it an ideal tool for characterizing the composition and integrity of ultrathin molecular layers. nih.govthermofisher.com
Expected Core Level Binding Energies for a this compound SAM on Gold:
| Element | Core Level | Expected Binding Energy (eV) | Information Gained |
| Carbon | C 1s | ~285 (Aromatic & Methyl) | Confirms presence of carbon, can distinguish different carbon environments. |
| Fluorine | F 1s | ~687 | Confirms presence and chemical state of fluorine. |
| Sulfur | S 2p | ~162-163 (Thiolate) | Confirms covalent bonding to the gold surface. |
| Gold | Au 4f | ~84.0 (Au 4f₇/₂) | Confirms the substrate and its metallic state. |
Note: Binding energies are approximate and can be influenced by the specific chemical environment and instrument calibration.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for determining the orientation of molecules on surfaces and for probing their unoccupied electronic states. aps.orgresearchgate.net The technique involves exciting a core-level electron to an unoccupied molecular orbital. aps.org The intensity of these transitions is dependent on the orientation of the molecular orbitals with respect to the polarization of the incident X-ray beam. researchgate.net
For an aromatic molecule like this compound, NEXAFS can distinguish between π* and σ* resonances. aps.org By systematically changing the angle of the incident X-rays relative to the surface and monitoring the intensity of these resonances, the average tilt angle of the aromatic ring with respect to the surface normal can be determined with high precision. aps.orgresearchgate.net This information is critical for understanding the packing and structure of the SAM, which in turn dictates its physical and chemical properties. NEXAFS can also provide insights into the electronic structure of the molecule upon adsorption. diva-portal.org
Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near-Edge Structure (XANES) are techniques that provide information about the local atomic environment of a specific element. nsf.govarxiv.orgnpsm-kps.org While XANES probes the electronic transitions and gives information on oxidation state and coordination geometry, EXAFS provides quantitative details about the local structure, including bond distances, coordination numbers, and the identity of neighboring atoms. npsm-kps.orgarizona.eduaist.go.jp
For this compound adsorbed on a surface, EXAFS analysis of the sulfur K-edge can precisely determine the S-metal bond length and the coordination number of the sulfur atom on the surface. This provides a direct measure of the local binding geometry. XANES spectra, particularly the pre-edge features, are sensitive to the symmetry of the local environment and the oxidation state of the absorbing atom. nsf.govarizona.eduaps.org For instance, the position of the sulfur K-edge can shift depending on its oxidation state. arizona.edu Together, XANES and EXAFS offer a comprehensive picture of the immediate atomic surroundings of the sulfur atom, which is the anchor point of the molecule to the surface. nsf.govarxiv.org
Theoretical and Computational Studies on 3,5 Dimethyl 4 Fluorothiophenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule like 3,5-dimethyl-4-fluorothiophenol at an electronic level. These methods model the molecule in a virtual environment, allowing for the prediction of its geometry, stability, and chemical behavior.
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost that is well-suited for studying aromatic thiols. Using functionals like B3LYP paired with basis sets such as 6-311++G(d,p), researchers can accurately predict the ground-state geometry, including bond lengths, bond angles, and dihedral angles. rsc.orgkuleuven.beresearchgate.net
For this compound, DFT calculations would reveal the electronic influence of its substituents. The two methyl groups at the 3 and 5 positions are electron-donating groups (EDGs) through hyperconjugation and inductive effects. The fluorine atom at the 4-position exhibits a dual nature: it is strongly electron-withdrawing through induction but can act as a weak π-electron donor through resonance. DFT can quantify these effects, for instance, by calculating the optimized molecular geometry and the distribution of electron density. These calculations provide a foundational understanding of how the substituents modulate the properties of the thiophenol core.
For exceptionally accurate energy calculations, high-level ab initio methods such as Coupled Cluster (CC) theory are employed. Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are often considered the "gold standard" in quantum chemistry for their precision, though they are computationally intensive.
In the context of substituted thiophenols, CCSD(T) calculations serve as a benchmark to validate the accuracy of more economical DFT methods. rsc.org For example, studies on 4-substituted thiophenols have shown that while DFT methods like UB3LYP may underestimate absolute bond energies, they accurately predict the relative differences in these energies when compared to the more rigorous UCCSD(T) results. rsc.org This demonstrates that a carefully chosen DFT functional can reliably capture the chemical trends across a series of related molecules like this compound.
The S-H bond dissociation energy (BDE) is a critical parameter that quantifies the energy required to homolytically break the sulfur-hydrogen bond, yielding a thiophenoxyl radical. This value is a key indicator of the antioxidant potential of a thiol, as a lower BDE facilitates the donation of a hydrogen atom to neutralize free radicals.
Computational studies have extensively investigated the S-H BDE of various substituted thiophenols. rsc.orgkuleuven.beresearchgate.net A central finding is that the stability of the resulting thiophenoxyl radical is the primary factor governing the S-H BDE. rsc.org Electron-donating groups on the aromatic ring tend to stabilize the radical, thus lowering the BDE, while electron-withdrawing groups generally destabilize the radical and increase the BDE.
The effect of substituents can be correlated with Hammett substituent constants (σ). For 4-substituted thiophenols, a positive correlation exists between the S-H BDE and the σp+ constants, with a slope of approximately 2.5 kcal/mol. rsc.org
The 3,5-dimethyl substitution introduces two electron-donating groups, which are expected to stabilize the radical and lower the S-H BDE compared to unsubstituted thiophenol.
The 4-fluoro substituent has a more complex influence. Its electron-withdrawing inductive effect would tend to increase the BDE, while its electron-donating resonance effect would decrease it. The net effect is typically a small increase in the S-H BDE.
Combining these effects, the S-H BDE of this compound is predicted to be slightly lower than that of thiophenol, with the strong electron-donating character of the two methyl groups likely outweighing the modest effect of the fluorine atom.
Table 1: Calculated S-H Bond Dissociation Enthalpies (BDEs) for Representative Substituted Thiophenols (Note: These are literature values for related compounds, not this compound itself, and serve to illustrate substituent effects. Values are in kJ/mol.)
| Substituent (X) in X-C₆H₄-SH | Calculated BDE(S-H) (kJ/mol) | Reference |
|---|---|---|
| H (Thiophenol) | 332.6 | kuleuven.be |
| para-NH₂ | 319.9 | kuleuven.be |
| para-OCH₃ | 327.9 | kuleuven.be |
| para-CH₃ | 329.4 | kuleuven.be |
| para-F | 333.1 | kuleuven.be |
| para-Cl | 334.3 | kuleuven.be |
| para-CN | 343.3 | kuleuven.be |
| para-NO₂ | 345.5 | kuleuven.be |
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of systems that cannot be captured by static quantum chemical calculations. For this compound, MD simulations could be employed to study several phenomena:
Conformational Analysis: The rotation of the S-H group around the C-S bond has a low energy barrier. MD simulations can explore the conformational landscape and rotational dynamics of this group, which can be important for its interaction with other molecules or surfaces.
Solvent Effects: By explicitly including solvent molecules in the simulation box, MD can model how the solvent structure around the thiophenol influences its conformation and reactivity. This is particularly relevant for understanding reactions in solution, where hydrogen bonding to the thiol group can occur. rsc.org
Aggregation and Intermolecular Interactions: MD can simulate the behavior of multiple thiophenol molecules to study aggregation, π-π stacking interactions between aromatic rings, and the formation of intermolecular hydrogen bonds.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for a reaction can be constructed.
For this compound, this approach could be used to investigate various reactions:
Antioxidant Activity: Modeling the reaction of the thiophenol with a free radical (e.g., •OH or •OOH) would involve locating the transition state for hydrogen atom transfer. The calculated activation energy for this step would provide a quantitative measure of its radical scavenging efficiency.
Thiol-Ene/Thiol-Yne "Click" Reactions: The addition of thiols to double or triple bonds is a vital reaction in materials science and bioconjugation. DFT calculations can be used to determine whether the reaction proceeds through a base-catalyzed, nucleophile-initiated, or radical-mediated mechanism by comparing the activation barriers of the different pathways. rsc.org
Oxidative Coupling: The formation of a disulfide bond from two thiol molecules is another key reaction. Computational modeling can elucidate the mechanism, whether it is a radical-based process or involves other intermediates, and how the substituents influence the reaction rate. researchgate.net
Electronic Structure Descriptors and Reactivity Indices
From the results of DFT calculations, several electronic structure descriptors and reactivity indices can be derived to predict the chemical behavior of this compound. taylorandfrancis.comrsc.org
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and polarizability. For this compound, the electron-donating methyl groups are expected to raise the HOMO energy, making it a better electron donor than unsubstituted thiophenol. The fluorine atom will also influence the orbital energies.
Electrophilicity and Nucleophilicity: These global reactivity indices are calculated from the HOMO and LUMO energies. They provide a quantitative scale for the electrophilic and nucleophilic character of a molecule, allowing for comparison with other reactants.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface of a molecule. It highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, the MEP would likely show a negative potential around the sulfur atom due to its lone pairs and a positive potential on the acidic thiol hydrogen.
Table 2: General Influence of Substituents on Reactivity Indices
| Substituent Type | Effect on HOMO Energy | Effect on LUMO Energy | Effect on HOMO-LUMO Gap | General Reactivity Impact |
|---|---|---|---|---|
| Electron Donating (e.g., -CH₃, -NH₂) | Increase (destabilize) | Increase (destabilize) | Decrease | Increases Nucleophilicity |
| Electron Withdrawing (e.g., -NO₂, -CN) | Decrease (stabilize) | Decrease (stabilize) | Decrease | Increases Electrophilicity |
Derivatization Strategies and Synthetic Transformations
Formation of Organometallic Derivatives and Complexes
Thiophenols, including 3,5-Dimethyl-4-fluorothiophenol, readily react with various transition metals to form organometallic complexes. The sulfur atom acts as a soft ligand, forming stable bonds with metal centers. These complexes are significant in catalysis and materials science. For instance, acetylene (B1199291) and its derivatives are known to form complexes with transition metals, which serve as intermediates in catalytic reactions like trimerization and carbonylation. wikipedia.org The formation of metal acetylides, with the general formula L_n_M−C₂R, is a common reaction. wikipedia.org
The general reactivity involves the deprotonation of the thiol to form a thiolate, which then coordinates to the metal center. The specific characteristics of the resulting complex, such as geometry and stability, are influenced by the metal, its oxidation state, and the other ligands present.
Table 1: Examples of Organometallic Complex Formation
| Reactant | Metal Source | Product Type |
|---|---|---|
| This compound | Transition Metal Halide/Alkoxide | Metal Thiolate Complex |
Synthesis of Thioethers and Thioesters from this compound
The nucleophilic nature of the sulfur atom in this compound is exploited in the synthesis of thioethers and thioesters.
Thioethers: Thioethers can be synthesized through several methods. A common approach is the nucleophilic aromatic substitution (S_N_Ar) reaction between a heteroaryl halide and the thiophenol, which proceeds smoothly in a solvent like dimethylacetamide (DMAc) with a base such as potassium carbonate. acs.org Another classic method is the Williamson ether synthesis-like reaction, where the corresponding thiolate displaces a halide from an alkyl halide. google.com The Mitsunobu reaction provides a pathway to form thioethers from alcohols, although it can be sensitive to steric hindrance at the reaction center. beilstein-journals.org For hindered tertiary alcohols, modified Mitsunobu conditions can be effective. beilstein-journals.orgbeilstein-journals.org
Thioesters: Thioester synthesis often involves the acylation of the thiophenol. researchgate.net This can be achieved by reacting this compound with acyl chlorides, carboxylic acids (using a dehydrating agent like DCC), or acid anhydrides. researchgate.netwikipedia.org More recent methods include photocatalytic approaches that generate acyl radicals from carboxylic acids or aldehydes, which then react with thiols or disulfides. organic-chemistry.orgorganic-chemistry.org
Table 2: Selected Synthetic Routes to Thioethers and Thioesters
| Product Type | Reactants | Key Reagents/Catalysts |
|---|---|---|
| Thioether | This compound, Alkyl Halide | Base (e.g., NaH, K₂CO₃) |
| Thioether | This compound, Alcohol | DEAD, PPh₃ (Mitsunobu) beilstein-journals.org |
| Thioether | This compound, Heteroaryl Halide | K₂CO₃, DMAc acs.org |
| Thioester | This compound, Acyl Chloride | Base |
Preparation of Sulfenamides and Related Sulfur-Nitrogen Compounds
The synthesis of sulfenamides from this compound involves the formation of a sulfur-nitrogen bond. A prominent method is the oxidative coupling of the thiophenol with a primary or secondary amine. nih.gov This transformation can be catalyzed by copper salts, such as copper(I) iodide (CuI), often in the presence of a ligand like 2,2′-bipyridine (bpy). nih.gov Electrochemical methods have also been developed, providing a green alternative for the direct coupling of thiols and amines to form sulfenamides, which can be further oxidized to sulfinamides and sulfonamides. tue.nlacs.org
The reaction conditions can be tuned to selectively yield the desired oxidation state. For example, performing the copper-catalyzed reaction under an oxygen atmosphere can lead directly to the corresponding sulfonamide. nih.gov
Table 3: Synthesis of Sulfenamides
| Amine Reactant | Catalyst/Reagent | Product | Reference |
|---|---|---|---|
| Primary/Secondary Aliphatic Amine | CuI, 2,2'-bipyridine | N-Alkyl-3,5-dimethyl-4-fluorophenylsulfenamide | nih.gov |
| Aromatic/Aliphatic Amine | Electrochemical (C anode/Fe cathode) | N-Aryl/Alkyl-3,5-dimethyl-4-fluorophenylsulfenamide | tue.nlacs.org |
Strategies for Derivatization in Stereochemical Analysis (e.g., Sulfinamides for Enantiopurity Determination)
This compound can be converted into a chiral sulfinamide, which serves as a versatile intermediate in asymmetric synthesis. Determining the enantiomeric purity (ee) of such chiral sulfinamides is crucial. While chiral HPLC is a common method, NMR spectroscopy using chiral derivatizing agents (CDAs) offers a powerful alternative. acs.orgnih.gov
A notable strategy involves a three-component derivatization protocol. First, the 3,5-dimethyl-4-fluorophenylsulfinamide is prepared, for instance by oxidizing the parent thiophenol. acs.org The racemic or scalemic sulfinamide is then reacted with a 2-formylphenylboronic acid template and an enantiopure diol, such as pinanediol. acs.org This reaction forms a pair of diastereomeric sulfiniminoboronate esters. The diastereomers will exhibit distinct signals in both ¹H and ¹⁹F NMR spectra, allowing for the direct calculation of the diastereomeric ratio, which reflects the enantiomeric purity of the original sulfinamide. acs.org The fluorine atom on the phenyl ring of the sulfinamide provides a sensitive probe for ¹⁹F NMR analysis, often resulting in well-resolved signals with significant chemical shift differences (Δδ) between the diastereomers. acs.orgwikipedia.org
Table 4: NMR Derivatization for Enantiopurity of a Sulfinamide
| Step | Description | Key Reagents | Analytical Method |
|---|---|---|---|
| 1 | Oxidation | Thiophenol to Sulfinamide | Oxidizing Agent |
| 2 | Derivatization | Reaction of the sulfinamide with a chiral derivatizing agent system | 2-Formylphenylboronic acid, (1R,2R,3S,5R)-pinanediol acs.org |
Design and Synthesis of Fluorescent Probes Incorporating Substituted Thiophenol Moieties
The reactivity of thiophenols makes them a key component in the design of fluorescent probes, often for their own detection. mdpi.com A common strategy involves a fluorophore-quencher system where the thiophenol triggers a reaction that "turns on" fluorescence. mdpi.comrsc.org This principle can be applied to design probes where the this compound moiety is integral to the probe's structure or function.
For example, a probe could be synthesized by attaching the 3,5-dimethyl-4-fluorothiophenyl group to a fluorophore through a linker that quenches its fluorescence. Upon reaction with a specific analyte, the thiophenol moiety could be cleaved or undergo a conformational change that restores fluorescence.
Alternatively, the nucleophilicity of this compound can be used to construct the probe itself. For instance, it can react with a fluorophore containing a suitable leaving group (e.g., a dinitrophenyl ether) via a nucleophilic aromatic substitution (S_N_Ar) reaction. nih.govnih.govcapes.gov.br This reaction displaces the leaving group and attaches the thiophenol to the fluorophore, altering its electronic properties and thus its fluorescence output. The resulting molecule could then serve as a probe for other species. The presence of the fluorine atom can also be advantageous, potentially fine-tuning the electronic properties of the probe or serving as a signal in ¹⁹F NMR studies.
Table 5: Principles for Fluorescent Probe Design
| Design Strategy | Mechanism | Role of this compound |
|---|---|---|
| Analyte-Triggered Release | Cleavage of a quencher | Part of the quencher or linker moiety |
| S_N_Ar-based Synthesis | Nucleophilic attack on an electron-deficient aromatic fluorophore | Nucleophile for probe construction nih.govnih.gov |
Applications in Advanced Chemical Research
Material Science Applications
The functional groups on 3,5-Dimethyl-4-fluorothiophenol lend themselves to the modification and functionalization of various material surfaces, from metals to polymers.
Fabrication of Thiolate-Bonded Self-Assembled Monolayers (SAMs) on Metal Surfaces
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. The use of thiols to form SAMs on noble metal surfaces like gold is a cornerstone of nanoscale surface engineering. The strong, semi-covalent bond between the sulfur atom of the thiol and the gold surface provides a stable and well-defined interface.
While specific studies on this compound are not extensively documented, its structure is ideally suited for this application. It would be expected to form robust SAMs on gold and other noble metal surfaces. The presence of the fluorine atom would influence the monolayer's dipole moment, while the two methyl groups would introduce steric constraints, affecting the packing density and tilt angle of the molecules within the monolayer. This allows for the systematic engineering of surface properties such as wettability, adhesion, and electronic behavior.
Application as Capping Agents in Nanocrystal Synthesis and Polymer Composites
In the synthesis of nanocrystals, capping agents are crucial for controlling particle growth, preventing aggregation, and providing stability. Thiols are often employed as capping agents due to their strong coordination to the surface of semiconductor and metal nanocrystals. Similarly, in polymer composites, functional small molecules can be introduced to modify the bulk or surface properties of the material.
While the principle is well-established, a review of current scientific literature does not show specific examples of this compound being used as a capping agent for nanocrystal synthesis or as a functional additive in polymer composites. However, its molecular structure suggests potential utility. As a capping agent, it could offer electronic modification of the nanocrystal surface due to the fluorinated ring. In a polymer composite, it could be used to introduce fluorine-specific properties, such as hydrophobicity or altered dielectric characteristics.
Surface Modification of Polymeric Materials (e.g., PVC)
The surface properties of commodity polymers are often modified to enhance their performance for specific applications. Poly(vinyl chloride) (PVC) is one such polymer whose surface can be functionalized via the nucleophilic substitution of its chlorine atoms. This wet-surface modification technique is a controllable and efficient method for altering the surface chemistry of PVC without degrading the bulk polymer.
Research has demonstrated the successful surface modification of PVC films using various fluorinated aromatic thiols, such as 4-fluorothiophenol (B130044). In this process, the thiophenol, acting as a nucleophile, displaces chlorine atoms on the PVC backbone. The extent and depth of this modification are dependent on the reaction conditions, including time, temperature, and the solvent system used. For example, studies using a water/dimethylformamide (H₂O/DMF) solvent mixture showed that the degree of surface modification and its penetration depth into the film could be precisely controlled.
The reactivity of the modifying agent is influenced by the substituents on the aromatic ring. While this compound has not been specifically documented in these studies, its behavior can be inferred from related compounds. The fluorine atom influences the acidity and nucleophilicity of the thiol group, while the two methyl groups would add steric bulk. This steric hindrance could affect the rate of diffusion of the modifier into the polymer matrix and the rate constant of the substitution reaction itself, offering another lever to control the resulting surface gradient.
Below is a table summarizing typical research findings for the modification of PVC films with a related compound, 4-fluorothiophenol, illustrating the effect of reaction time on the degree of surface modification.
| Reaction Time (hours) | Degree of Surface Modification (%) with 4-fluorothiophenol |
| 2 | ~45 |
| 4 | ~60 |
| 6 | ~70 |
| 16 | ~80 |
| 24 | ~80 |
| 30 | ~80 |
| Data derived from graphical representations in studies conducted at 45°C in an H₂O/DMF (1:4) mixture. |
Mechanistic Biochemical Interactions (In Vitro)
The unique electronic and steric properties of this compound also make it a candidate for use as a chemical tool in biochemical studies.
Investigation of Enzyme-Substrate Interaction Mechanisms Through Competitive Binding Assays (e.g., SPR, ITC)
Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful methods for quantifying the binding affinity and thermodynamics of interactions between biomolecules, such as an enzyme and its substrate or inhibitor. In competitive binding assays, a known ligand and a test compound compete for the same binding site on a target protein, allowing for the determination of the test compound's binding characteristics.
Small molecules are frequently screened and studied using these methods to discover new enzyme inhibitors or to probe the nature of the active site. However, a review of the available research literature does not indicate that this compound has been specifically utilized as a competitive ligand in SPR or ITC-based enzyme assays.
Chemical Probing of Thiol-Disulfide Exchange Mechanisms in Biological Model Systems
Thiol-disulfide exchange is a fundamental reaction in biochemistry, critical for protein folding, antioxidant defense, and redox signaling. The reaction proceeds via a classic SN2 nucleophilic substitution mechanism, where a deprotonated thiol (a thiolate anion) attacks one of the sulfur atoms of a disulfide bond. This forms a transient trisulfide-like transition state before one of the original thiols is released.
The rate of this exchange is highly dependent on several factors, including the pKₐ of the attacking thiol (as the thiolate is the reactive species) and steric hindrance around both the thiol and the disulfide bond. Chemical probes are essential for studying these mechanisms in model systems. By systematically altering the structure of the thiol, researchers can investigate how electronic and steric factors influence reaction kinetics.
This compound is an excellent candidate for such a probe. Its structure offers distinct advantages for mechanistic studies:
Thiol Group: Enables participation in the thiol-disulfide exchange reaction.
Fluorine Atom: Acts as a sensitive ¹⁹F NMR probe and its electron-withdrawing nature modifies the pKₐ of the thiol group, thereby altering the concentration of the reactive thiolate anion at a given pH.
Dimethyl Groups: Introduce significant and well-defined steric bulk adjacent to the reactive center, allowing for the quantification of steric effects on the reaction rate.
By comparing the reaction rates of this compound in a model exchange reaction (e.g., with glutathione (B108866) disulfide) to those of simpler thiols like thiophenol or 4-fluorothiophenol, researchers could precisely dissect the contributions of electronic and steric effects to the reaction mechanism.
Conclusion and Future Research Directions
Summary of Current Research Landscape Pertaining to 3,5-Dimethyl-4-fluorothiophenol and its Analogues
The current body of research directly focused on this compound is limited. However, the broader landscape of substituted aryl thiols and their fluorinated analogues is an active and evolving field of study. Research into structurally related compounds, such as 4-fluorothiophenol (B130044) and other disubstituted thiophenols, provides a strong basis for understanding the potential characteristics and reactivity of this compound.
The primary focus of current research on analogous compounds lies in the development of advanced synthetic methodologies and their application in medicinal chemistry and materials science. Aryl sulfides, the products of reactions involving aryl thiols, are recognized as valuable building blocks for biologically and pharmaceutically active molecules. nih.gov The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic properties, such as metabolic stability and membrane permeation. mdpi.comnih.gov Consequently, fluorinated aryl thiols are of significant interest as precursors to novel therapeutic agents.
Research on analogues has also explored their use in the synthesis of diaryl sulfides, which have been validated as biomarkers for imaging the serotonin (B10506) transporter (SERT) in the brain using positron emission tomography (PET). benthamscience.com This highlights a potential high-value application for fluorinated thiophenols. The general trend in the field is a move towards more efficient, milder, and environmentally friendly synthetic methods for creating carbon-sulfur (C-S) bonds. rsc.orgrsc.org
Emerging Research Opportunities in Substituted Aryl Thiol Chemistry
The field of substituted aryl thiol chemistry is ripe with emerging opportunities, driven by advancements in synthetic methods and a growing demand for complex, functionalized molecules in various scientific domains. Key areas of opportunity include:
Advanced Materials Science : Substituted aryl thiols are crucial monomers for high-performance polymers like poly(phenylene sulfide) (PPS). youtube.com The specific substitution pattern of this compound could be exploited to create novel PPS derivatives with tailored properties, such as enhanced thermal stability, chemical resistance, and specific dielectric properties for advanced electronics and aerospace applications. youtube.com There is also potential in the development of self-healing materials through thiol-disulfide exchange reactions. mdpi.com
Medicinal Chemistry and Drug Discovery : The thiol functional group is present in numerous drug compounds, where it can act as a radical scavenger or a metal chelator. nih.gov The unique combination of a fluorinated aromatic ring and a thiol group in compounds like this compound makes them attractive scaffolds for designing novel therapeutic agents. The fluorine atom can modulate the pKa of the thiol group and introduce favorable electronic properties, potentially leading to new covalent inhibitors or drugs with improved metabolic profiles. nih.govnih.gov
Catalysis and Ligand Development : Thiol-containing compounds are widely used as ligands in transition-metal catalysis. The electronic properties of the aryl ring, influenced by the fluorine and methyl substituents, could be harnessed to develop novel ligands that fine-tune the reactivity and selectivity of catalytic processes.
"Click" Chemistry and Bioconjugation : Thiol-based "click" reactions are highly efficient and are increasingly used in polymer synthesis and bioconjugation. bohrium.comresearchgate.net Substituted aryl thiols can be employed to create well-defined polymers and to attach functional moieties to biological molecules, opening up avenues in diagnostics and targeted drug delivery.
Potential for Novel Methodologies and Advanced Applications of this compound
The unique structure of this compound lends itself to the exploration of novel synthetic methodologies and advanced applications.
Novel Methodologies:
Traditional methods for C-S bond formation often require harsh conditions. nih.gov Recent advancements point towards milder and more efficient approaches that could be applied to this compound:
Visible-Light Photoredox Catalysis : This technique allows for the arylation of thiols at room temperature, even with less reactive aryl chlorides. nih.govbohrium.com This method could be adapted for the synthesis of derivatives of this compound under mild conditions, improving functional group tolerance and reducing costs. nih.gov
Electron Donor-Acceptor (EDA) Complex Photoactivation : The formation of EDA complexes facilitates C-S bond construction under visible light irradiation without the need for a photocatalyst. rsc.org This offers an environmentally friendly pathway for synthesizing sulfur-containing compounds from thiophenols. rsc.org
Direct C-H Functionalization and Decarboxylative Coupling : These modern approaches provide more atom-economical routes to sulfur-containing compounds compared to traditional cross-coupling reactions. rsc.orgresearchgate.net
Advanced Applications:
The specific substitution pattern of this compound suggests several high-value applications:
| Application Area | Potential Use of this compound | Rationale |
| Agrochemicals | Precursor for novel fungicides or herbicides. | The pyrazole (B372694) ring, often found in bioactive compounds, can be synthesized using methods applicable to disubstituted aromatics. thieme.de The fluorine and sulfur moieties can enhance biological activity. |
| Pharmaceuticals | Building block for targeted covalent inhibitors or PET imaging agents. | The thiol group can form covalent bonds with specific protein residues, while the fluorinated ring can improve drug-like properties and allow for radiolabeling (with ¹⁸F). benthamscience.comnih.gov |
| Advanced Polymers | Monomer for specialty poly(phenylene sulfide) (PPS). | The dimethyl and fluoro substituents can modify the polymer's properties, such as solubility, processability, and thermal stability, for use in high-performance electronics or filtration media. youtube.com |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
